

# Investigating the Physiological Functions of GPR55 with ML191: A Technical Guide

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## Introduction

The G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target in a variety of physiological and pathological processes. Initially considered a putative cannabinoid receptor, its distinct signaling profile and pharmacology have set it apart. GPR55 is implicated in numerous functions, including the regulation of inflammatory and neuropathic pain, cancer cell proliferation, and metabolic processes.[1][2][3][4][5][6][7] The endogenous ligand for GPR55 is widely considered to be lysophosphatidylinositol (LPI).[5][6][7] Understanding the intricate signaling mechanisms of GPR55 is paramount for the development of novel therapeutics. This guide provides an in-depth overview of the physiological functions of GPR55 and the utility of **ML191**, a potent and selective antagonist, in its investigation.

**ML191** acts as a powerful tool to dissect the roles of GPR55. It is a piperadinyloxadiazolone-based antagonist that selectively inhibits GPR55 signaling.[2][8] This technical guide will detail the signaling pathways of GPR55, the mechanism of action of **ML191**, and provide comprehensive experimental protocols to study their interaction.

# **GPR55 Signaling Pathways**

GPR55 activation initiates a cascade of intracellular events primarily through the coupling to G $\alpha$ q and G $\alpha$ 12/13 proteins.[6][7][9][10][11] This activation leads to the stimulation of downstream effectors, culminating in diverse cellular responses.







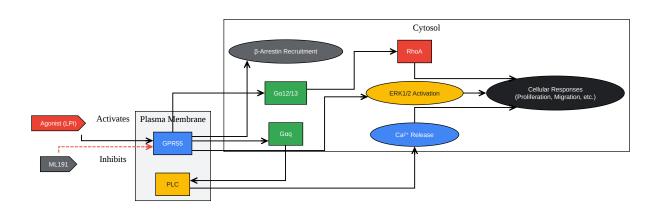
Upon agonist binding, such as by LPI, GPR55 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[9][12] This calcium signaling is a hallmark of GPR55 activation.

Simultaneously, GPR55 activation, particularly through Gα12/13, stimulates the RhoA signaling pathway.[6][7][9][12] RhoA, a small GTPase, plays a crucial role in regulating the actin cytoskeleton, cell migration, and proliferation. The activation of RhoA is a key component of GPR55-mediated cellular functions.

Furthermore, GPR55 signaling can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are central players in cell proliferation, differentiation, and survival.[3][13] The activation of the ERK1/2 pathway is a significant downstream consequence of GPR55 engagement and is a key target for inhibition by antagonists like **ML191**.[13]

Another important aspect of GPR55 signaling is the recruitment of  $\beta$ -arrestin. Following agonist-induced activation and phosphorylation, GPR55 recruits  $\beta$ -arrestin, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades.





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GPR55 Signaling Cascade and Inhibition by ML191.

# Physiological and Pathophysiological Roles of GPR55

GPR55 is widely expressed in various tissues, including the brain, gastrointestinal tract, and bone, suggesting its involvement in a broad range of physiological processes.[5][14]

- Cancer: Elevated GPR55 expression has been correlated with increased tumor growth and a
  poorer prognosis in several types of cancer, including ovarian, breast, prostate, and
  pancreatic cancer.[2][3][4][15] GPR55 signaling is believed to promote cancer cell
  proliferation and angiogenesis.[3][15] Consequently, GPR55 antagonists like ML191 are
  being investigated as potential anti-cancer agents.[4][15]
- Inflammation: The role of GPR55 in inflammation is complex, with reports suggesting both pro- and anti-inflammatory effects depending on the context.[16][17][18] GPR55 activation



can influence the migration of immune cells and the release of inflammatory mediators.[16] [17]

- Neuropathic Pain: GPR55 has been implicated in the processing of neuropathic and inflammatory pain.[1][6][7][10][19][20][21] Studies suggest that GPR55 may have a pronociceptive role, and its antagonism could represent a therapeutic strategy for pain management.[1][10][19]
- Metabolism: GPR55 is expressed in pancreatic islets and plays a role in glucose homeostasis and insulin secretion.[5][15][22] This suggests its potential as a target for metabolic disorders.

## **ML191**: A Selective GPR55 Antagonist

**ML191** is a potent and selective antagonist of GPR55, identified through high-throughput screening.[2][8] It exhibits high selectivity for GPR55 over other cannabinoid receptors (CB1 and CB2) and GPR35.[8]

## **Mechanism of Action**

**ML191** exerts its antagonistic effects by binding to GPR55 and preventing its activation by agonists like LPI.[13] This blockade inhibits the downstream signaling cascades, including:

- Inhibition of ERK1/2 Phosphorylation: ML191 effectively inhibits LPI-induced phosphorylation of ERK1/2.[13]
- Inhibition of PKCβII Translocation: ML191 blocks the receptor-dependent translocation of Protein Kinase C βII (PKCβII), a downstream event of GPR55 activation.[13]
- Inhibition of  $\beta$ -arrestin Recruitment: As an antagonist, **ML191** prevents the agonist-induced recruitment of  $\beta$ -arrestin to the receptor.[8]

# **Quantitative Data for ML191**

The following table summarizes the reported potency of **ML191** in various assays.

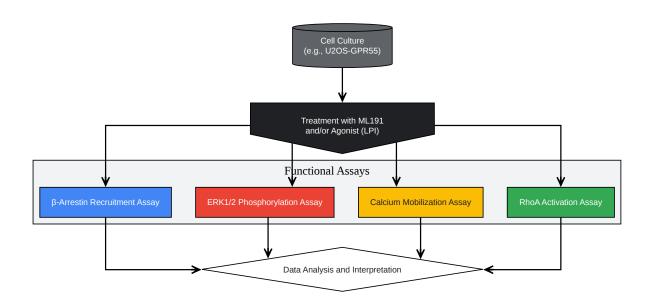


Assay Type	Parameter	Value	Cell Line	Notes	Reference
β-arrestin Recruitment	IC50	160 nM	U2OS	Antagonist activity against LPI-induced signaling.	[8]
β-arrestin Trafficking	IC50	1.08 ± 0.03 μΜ	U2OS	Inhibition of LPI-induced β-arrestin trafficking.	
ERK1/2 Phosphorylati on	IC50	328 nM	U2OS	Inhibition of LPI-induced ERK1/2 phosphorylati on.	[13]
ERK1/2 Phosphorylati on	IC50	0.4 ± 0.1 μM	U2OS	Inhibition of LPI-mediated ERK1/2 phosphorylati on.	

# **Experimental Protocols**

Detailed methodologies are crucial for the accurate investigation of GPR55 function using **ML191**. The following are detailed protocols for key experiments.





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General Experimental Workflow for Investigating GPR55 with ML191.

## **β-Arrestin Recruitment Assay**

This assay measures the recruitment of  $\beta$ -arrestin to GPR55 upon agonist stimulation and its inhibition by **ML191**. The PathHunter®  $\beta$ -arrestin assay is a common platform.[6][18]

#### Materials:

- U2OS cells stably co-expressing ProLink-tagged GPR55 and Enzyme Acceptor-tagged βarrestin.[6]
- Cell culture medium (e.g., McCoy's 5A) with supplements.
- ML191.
- GPR55 agonist (e.g., LPI).



- · PathHunter Detection Reagents.
- 384-well white, solid-bottom assay plates.
- · Luminometer.

#### Procedure:

- Cell Plating: Seed the U2OS-GPR55 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
- Compound Preparation: Prepare serial dilutions of ML191 and the GPR55 agonist (LPI) in assay buffer.
- Antagonist Treatment: To determine the antagonist effect of ML191, pre-incubate the cells with varying concentrations of ML191 for 30 minutes at 37°C.
- Agonist Stimulation: Add the GPR55 agonist (LPI) at a final concentration corresponding to its EC80 value and incubate for 90 minutes at 37°C.
- Detection: Add the PathHunter Detection Reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
- Measurement: Read the chemiluminescent signal using a luminometer.
- Data Analysis: Plot the luminescence signal against the concentration of ML191 to determine the IC50 value.

## **ERK1/2 Phosphorylation Assay**

This assay quantifies the level of phosphorylated ERK1/2 as a measure of GPR55 activation and its inhibition by **ML191**. In-Cell Western or standard Western blotting can be used.[8][13]

#### Materials:

- U2OS or HEK293 cells expressing GPR55.
- · Serum-free cell culture medium.



- ML191.
- GPR55 agonist (e.g., LPI).
- Lysis buffer.
- Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
- HRP-conjugated secondary antibody.
- · Chemiluminescent substrate.
- Imaging system.

#### Procedure:

- Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
- Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of ML191 for 30 minutes.
- Agonist Stimulation: Stimulate the cells with a GPR55 agonist (LPI) for 5-10 minutes.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Western Blotting:
  - Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane and incubate with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
  - Incubate with HRP-conjugated secondary antibody.
  - Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the normalized signal against the ML191 concentration to calculate



the IC50.

## **Intracellular Calcium Mobilization Assay**

This assay measures the transient increase in intracellular calcium upon GPR55 activation and its blockade by **ML191**.[4][11][12][19]

#### Materials:

- HEK293 cells transiently or stably expressing GPR55.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., HBSS).
- ML191.
- GPR55 agonist (e.g., LPI).
- Fluorescence plate reader with automated injection.

### Procedure:

- Cell Plating: Seed HEK293-GPR55 cells into a 96-well black, clear-bottom plate and incubate overnight.
- Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's instructions for 30-60 minutes at 37°C.
- Antagonist Incubation: Wash the cells and add assay buffer containing different concentrations of ML191. Incubate for 15-30 minutes.
- Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
- Agonist Injection: Inject the GPR55 agonist (LPI) and continue to record the fluorescence signal over time.



 Data Analysis: Calculate the change in fluorescence intensity upon agonist addition. Plot the response against the concentration of ML191 to determine the IC50 value.

## **RhoA Activation Assay**

This assay measures the level of active, GTP-bound RhoA to assess GPR55-mediated RhoA pathway activation and its inhibition by **ML191**. A pull-down assay using a Rho-binding domain (RBD) of a Rho effector is commonly employed.[1][14][15][17]

#### Materials:

- Cells expressing GPR55.
- ML191.
- GPR55 agonist (e.g., LPI).
- · Lysis buffer.
- Rhotekin-RBD agarose beads.
- Anti-RhoA antibody.
- Western blotting reagents.

#### Procedure:

- Cell Treatment: Treat GPR55-expressing cells with ML191 followed by stimulation with LPI.
- Cell Lysis: Lyse the cells in a buffer that preserves GTPase activity.
- Pull-down: Incubate the cell lysates with Rhotekin-RBD agarose beads to specifically pull down GTP-bound (active) RhoA.
- Washing: Wash the beads to remove non-specifically bound proteins.
- Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting using an anti-RhoA antibody.



• Data Analysis: Quantify the amount of pulled-down RhoA and normalize it to the total RhoA in the cell lysate. Compare the levels of active RhoA in treated versus untreated cells.

## Conclusion

GPR55 represents a compelling target for therapeutic intervention in a range of diseases. The selective antagonist **ML191** is an invaluable chemical probe for elucidating the complex physiological and pathophysiological roles of this receptor. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate functions of GPR55 and to explore the therapeutic potential of its modulation. By employing these methodologies, the scientific community can further unravel the complexities of GPR55 signaling and accelerate the development of novel drugs targeting this important receptor.

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